molecular formula C34H57N2O4+ B1682834 Vecuronium bromide CAS No. 50700-72-6

Vecuronium bromide

Cat. No.: B1682834
CAS No.: 50700-72-6
M. Wt: 557.8 g/mol
InChI Key: BGSZAXLLHYERSY-XQIGCQGXSA-N
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Mechanism of Action

Vecuronium bromide is a nondepolarizing neuromuscular blocking agent used to relax muscles or as an adjunct in general anesthesia during surgical procedures .

Target of Action

This compound primarily targets nicotinic cholinergic receptors . These receptors are located at the motor end plates of muscles and are responsible for transmitting signals from nerves to muscles .

Mode of Action

This compound acts by competitively binding to the nicotinic cholinergic receptors . This competitive binding decreases the opportunity for acetylcholine, a neurotransmitter, to bind to these receptors at the postjunctional membrane of the myoneural junction . This results in the inhibition of nerve impulses, leading to muscle relaxation .

Biochemical Pathways

The principal pharmacologic effects of this compound revolve around its competitive binding of cholinergic receptors located at motor end plates . This competitive binding inhibits the action of acetylcholine, a neurotransmitter that transmits signals across a neuromuscular junction . By blocking these signals, this compound prevents muscle contractions, leading to muscle relaxation .

Pharmacokinetics

This compound has a rapid initial distribution phase followed by a slower elimination phase . It is highly ionized, resulting in a small volume of distribution . The onset of action is within 1 minute, with maximal effect at 3-5 minutes . It is metabolized in the liver, and approximately 30% to 75% is excreted in the feces, with the remainder excreted in the urine as unchanged drug and metabolites .

Result of Action

The result of this compound’s action is skeletal muscle relaxation . This is typically employed as an adjunct to general anesthesia, facilitating endotracheal intubation, and providing skeletal muscle relaxation during surgery or mechanical ventilation .

Action Environment

The neuromuscular blocking action of this compound is slightly enhanced in the presence of potent inhalation anesthetics . If this compound is first administered more than 5 minutes after the start of the inhalation of enflurane, isoflurane, or halothane, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . This suggests that the environment, particularly the presence of other drugs, can influence the action, efficacy, and stability of this compound .

Scientific Research Applications

Vecuronium bromide is extensively used in scientific research, particularly in the fields of:

Properties

Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur.

CAS No.

50700-72-6

Molecular Formula

C34H57N2O4+

Molecular Weight

557.8 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

BGSZAXLLHYERSY-XQIGCQGXSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Appearance

White to off-white crystalline powder

melting_point

228.0 °C

50700-72-6

physical_description

Solid

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

1.86e-05 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bromide, Vecuronium
Citrate, Vecuronium
Hydrobromide, Vecuronium
Hydrochloride, Vecuronium
Maleate, Vecuronium
NC 45
NC-45
NC45
Norcuron
ORG NC 45
ORG NC45
ORG-NC 45
ORG-NC-45
ORG-NC45
ORGNC 45
ORGNC45
Phosphate, Vecuronium
Vecuronium
Vecuronium Bromide
Vecuronium Bromide, Quaternary Ion
Vecuronium Citrate
Vecuronium Hydrobromide
Vecuronium Hydrochloride
Vecuronium Maleate
Vecuronium Phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does vecuronium bromide induce muscle relaxation?

A1: this compound acts as a competitive antagonist at the neuromuscular junction. [, , , ] It binds to nicotinic acetylcholine receptors on the muscle cell membrane, preventing acetylcholine from binding and triggering muscle contraction. [, , , ] This blockade leads to skeletal muscle paralysis, which is essential for various surgical procedures and mechanical ventilation. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C32H47BrN2O4, and its molecular weight is 615.6 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC, ROESY), infrared (IR) spectroscopy, and mass spectrometry (MS), have been employed to identify and confirm the structure of this compound. [, ] These methods provide detailed information about the compound's chemical structure, including the arrangement of atoms, functional groups, and stereochemistry.

Q4: How does storage temperature affect the stability of this compound solutions?

A5: Studies demonstrated that this compound solutions prepared in preservative-free sterile water for injection remained stable for at least 21 days when stored at both room temperature (23-25°C) and refrigerated conditions (3-5°C). []

Q5: How is this compound metabolized and excreted?

A6: this compound is primarily metabolized in the liver and excreted through bile. [] Renal excretion plays a minor role. []

Q6: Does liver dysfunction affect the duration of this compound's effect?

A7: Yes, studies show that liver dysfunction significantly prolongs the duration of action of this compound. [] This is because the liver is the primary site of metabolism for this drug.

Q7: Have there been studies comparing the onset and duration of action of this compound with other neuromuscular blocking agents?

A8: Yes, several clinical trials have compared this compound with other neuromuscular blocking agents, including rocuronium bromide, mivacurium chloride, and cisatracurium besylate. [, , ] These studies provide valuable insights into the comparative efficacy and recovery profiles of these drugs.

Q8: Are there known mechanisms of resistance to this compound?

A8: While not specifically addressed in the provided literature, resistance to non-depolarizing neuromuscular blocking agents, in general, can occur due to alterations in acetylcholine receptor sensitivity or expression. [Not directly addressed in the provided papers]

Q9: Are there any safety concerns regarding the use of this compound in patients with burn injuries?

A10: While this compound is generally safe, accidental subcutaneous injection in burn patients can lead to delayed onset and prolonged neuromuscular blockade. [] This necessitates careful monitoring and potentially prolonged ventilation.

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